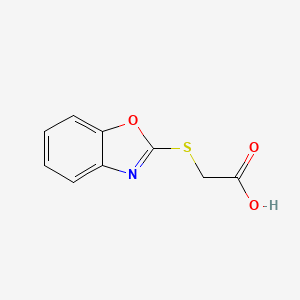

(1,3-Benzoxazol-2-ylthio)acetic acid

Description

The exact mass of the compound (1,3-Benzoxazol-2-ylthio)acetic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (1,3-Benzoxazol-2-ylthio)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1,3-Benzoxazol-2-ylthio)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-benzoxazol-2-ylsulfanyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3S/c11-8(12)5-14-9-10-6-3-1-2-4-7(6)13-9/h1-4H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZIJIHZQKNAQBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(1,3-Benzoxazol-2-ylthio)acetic acid synthesis pathway

An In-Depth Technical Guide to the Synthesis of (1,3-Benzoxazol-2-ylthio)acetic Acid

Introduction: A Scaffold of Biological Significance

(1,3-Benzoxazol-2-ylthio)acetic acid is a heterocyclic compound featuring a benzoxazole core linked to an acetic acid moiety via a thioether bridge. The benzoxazole nucleus, a fusion of benzene and oxazole rings, is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of compounds with diverse pharmacological activities.[1][2][3][4] These activities include antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2][4] The benzoxazole ring system provides a rigid, aromatic platform that can effectively interact with various biological targets, while the thioacetic acid side chain introduces a flexible, polar, and ionizable handle.[5] This handle not only influences the molecule's solubility and pharmacokinetic profile but also serves as a reactive site for further chemical modifications, such as esterification, to modulate biological activity.[5]

This guide provides a comprehensive overview of the predominant synthesis pathway for (1,3-Benzoxazol-2-ylthio)acetic acid, delves into the mechanistic rationale behind the experimental steps, discusses advanced synthetic strategies, and presents a detailed, field-proven experimental protocol.

Primary Synthesis Pathway: S-Alkylation of Benzo[d]oxazole-2(3H)-thione

The most established and widely utilized method for synthesizing (1,3-Benzoxazol-2-ylthio)acetic acid is the S-alkylation of a 2-mercaptobenzoxazole precursor (which exists in tautomeric equilibrium with benzo[d]oxazole-2(3H)-thione) with a haloacetic acid.[5][6] This reaction is a classic nucleophilic substitution, where the sulfur atom of the thione acts as a potent nucleophile, attacking the electrophilic carbon of chloroacetic acid and displacing the chloride leaving group.

Mechanism and Rationale

The synthesis is a two-stage process, beginning with the preparation of the key intermediate, benzo[d]oxazole-2(3H)-thione.

-

Formation of Benzo[d]oxazole-2(3H)-thione: This intermediate is typically synthesized via the condensation of 2-aminophenol with carbon disulfide (CS₂).[7][8] The reaction proceeds in the presence of a base, such as potassium hydroxide (KOH), in an alcoholic solvent. The base deprotonates the hydroxyl and amino groups of 2-aminophenol, facilitating the nucleophilic attack on the carbon of CS₂, followed by intramolecular cyclization and elimination of water to form the stable benzoxazole thione.

-

S-Alkylation: The thione intermediate is then deprotonated by a base (e.g., sodium hydroxide or sodium metal in ethanol) to form a highly nucleophilic thiolate anion.[6] This anion subsequently attacks the α-carbon of chloroacetic acid. The reaction is typically performed in a polar solvent like an acetone-water mixture or ethanol to dissolve both the ionic thiolate and the haloacid.[6] The final step involves acidification of the reaction mixture, which protonates the carboxylate group to yield the desired (1,3-Benzoxazol-2-ylthio)acetic acid as a solid precipitate that can be easily isolated.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of (1,3-Benzoxazol-2-ylthio)acetic acid.

Experimental Protocols

Protocol 1: Synthesis of Benzo[d]oxazole-2(3H)-thione (Precursor)

This protocol is adapted from the procedure described by the International Journal of Pharmacy and Pharmaceutical Research.[7]

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine 2-aminophenol (10.91 g, 0.1 mol), potassium hydroxide (5.65 g, 0.1 mol), and 95% ethanol (100 mL).

-

Addition of CS₂: To the stirred mixture, add carbon disulfide (6.19 mL, 0.1 mol) and water (15 mL).

-

Reflux: Heat the reaction mixture to reflux and maintain for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Decolorization: After completion, cautiously add activated charcoal to the hot solution and reflux for an additional 10 minutes.

-

Precipitation: Filter the hot mixture to remove the charcoal. Heat the filtrate to approximately 70-80°C and add 100 mL of warm water, followed by the dropwise addition of 5% glacial acetic acid with vigorous stirring until the solution is acidic.

-

Isolation: A crystalline product will precipitate. Cool the mixture in an ice bath for at least 1 hour to ensure complete crystallization.

-

Purification: Filter the solid product, wash with cold water, and dry. Recrystallize the crude product from ethanol to yield pure benzo[d]oxazole-2-thiol.

Protocol 2: Synthesis of (1,3-Benzoxazol-2-ylthio)acetic Acid

This protocol is based on the methodology for synthesizing related benzoxazole-2-yl-mercapto-acetic acids.[6]

-

Thiolate Formation: Dissolve benzo[d]oxazole-2(3H)-thione (7.55 g, 0.05 mol) in 60 mL of an acetone-water (1:1 v/v) solution containing sodium hydroxide (2.0 g, 0.05 mol). Stir until a clear solution is obtained.

-

Alkylation: To this solution, add chloroacetic acid (4.72 g, 0.05 mol) in portions under vigorous stirring.

-

Reaction: Heat the reaction mixture to 40–45 °C and stir for 1.5-2 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Precipitation: Upon completion, cool the reaction mixture to room temperature. Acidify the solution by slowly adding dilute hydrochloric acid (e.g., 2M HCl) until the pH is approximately 2-3. An abundant white-yellow precipitate will form.

-

Isolation and Purification: Filter the precipitate under vacuum, wash thoroughly with cold water to remove inorganic salts, and dry. The crude product can be purified by recrystallization from boiling water or an ethanol-water mixture to yield pure (1,3-Benzoxazol-2-ylthio)acetic acid.

Expected Characterization Data

| Property | Expected Value | Reference |

| Appearance | White to light yellow crystalline solid | [6] |

| Molecular Formula | C₉H₇NO₃S | [9] |

| Molecular Weight | 209.22 g/mol | [5][9] |

| Melting Point | 113–114 °C | [6] |

| ¹H-NMR (DMSO-d₆) | δ 11.60 (s, 1H, COOH), 7.24–7.32 (d, 2H, CHAr), 7.13–7.16 (d, 2H, CHAr), 7.06–7.08 (m, 2H, CH₂) | [6] |

| IR (KBr, cm⁻¹) | ~3356 (O-H stretch, COOH), ~2982 (C-H stretch, Ar), ~1641 (C=N stretch), ~760 (C-S stretch) | [6] |

Advanced and Alternative Synthetic Strategies

While S-alkylation is the workhorse method, modern synthetic chemistry prioritizes efficiency, waste reduction, and speed. Several advanced strategies can be applied to the synthesis of the benzoxazole scaffold.

| Synthesis Strategy | Description | Advantages | Disadvantages |

| One-Pot Synthesis | Multiple reaction steps are performed in a single vessel without isolating intermediates. For instance, 2-aminophenol can be reacted directly with carboxylic acids or their derivatives under various catalytic conditions.[5][10][11] | Increased efficiency, reduced solvent waste, time-saving, lower operational costs.[5] | Requires careful optimization of reaction conditions to avoid side reactions; may be challenging for complex substrates. |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to rapidly heat the reaction mixture, dramatically accelerating reaction rates for benzoxazole formation.[5][12] | Significant reduction in reaction time (minutes vs. hours), often leads to higher yields and purer products. | Requires specialized microwave reactor equipment; scalability can be a concern for industrial production. |

| Ionic Liquid Catalysis | Using ionic liquids as both solvent and catalyst can promote the condensation of 2-aminophenol and carboxylic acids under milder conditions.[10] | Green chemistry approach (recyclable catalyst/solvent), can lead to high regioselectivity and excellent yields. | High cost of ionic liquids, potential challenges in product separation. |

Conclusion

The synthesis of (1,3-Benzoxazol-2-ylthio)acetic acid is most reliably achieved through the S-alkylation of benzo[d]oxazole-2(3H)-thione, a robust and well-documented pathway. The constituent parts of the molecule—the benzoxazole core and the thioacetic acid linker—make it a valuable building block in medicinal chemistry and drug development.[1][2][5] Understanding the mechanistic underpinnings of its synthesis allows for rational optimization and adaptation. Furthermore, exploring advanced methods like one-pot and microwave-assisted syntheses offers promising avenues for developing more efficient, sustainable, and rapid access to this important chemical scaffold and its derivatives.

References

-

Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. wjpaps.com. [Link]

-

Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

-

Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal. [Link]

-

Benzoxazole derivatives: design, synthesis and biological evaluation. Semantic Scholar. [Link]

-

Optimized Synthesis of New N-Mustards Based on 2-Mercaptobenzoxazole Derivatives with Antitumor Activity. National Center for Biotechnology Information. [Link]

-

Scheme 1: The reaction of 2-mercaptobenzoxazole with N-chloroacetamide derivatives. ResearchGate. [Link]

-

Synthesis, Characterization and Biological Activities of 2-Mercaptobenzoxazole Derivatives. International Journal of Pharmacy and Pharmaceutical Research. [Link]

-

Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies. [Link]

-

Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. Iraqi National Journal of Chemistry. [Link]

-

One pot synthesis of benzoxazoles, benzthiazoles and benzimidazoles from carboxylic acids using ionic liquid. ResearchGate. [Link]

-

One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. vjol.info.vn. [Link]

-

Acetic acid, 2-(1H-1,3-benzimidazol-2-ylthio)-, ethyl ester - Optional[13C NMR]. SpectraBase. [Link]

-

Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor. PubMed. [Link]

-

One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. Beilstein Journal of Organic Chemistry. [Link]

-

Benzoxazole and Benzothiazole Synthesis from Carboxylic Acid in Solution and on Resin by Ethyl 2-cyano-2-(2-nitro-benzenesulfonyloxyimino) acetate and para-Toluenesulfonic Acid. ResearchGate. [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. ijpbs.com [ijpbs.com]

- 3. jocpr.com [jocpr.com]

- 4. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (1,3-Benzoxazol-2-ylthio)acetic acid | 58089-32-0 | Benchchem [benchchem.com]

- 6. Optimized Synthesis of New N-Mustards Based on 2-Mercaptobenzoxazole Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 8. Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives [article.sapub.org]

- 9. chemscene.com [chemscene.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to (1,3-Benzoxazol-2-ylthio)acetic acid

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the physicochemical properties, synthesis, and characterization of (1,3-Benzoxazol-2-ylthio)acetic acid. This document provides not only foundational data but also contextual insights into the experimental methodologies and the significance of its structural features.

Introduction

(1,3-Benzoxazol-2-ylthio)acetic acid, with CAS number 58089-32-0, is a molecule of significant interest in medicinal chemistry.[1][2] Its structure strategically combines a benzoxazole scaffold with a thioacetic acid moiety. The benzoxazole ring system is a recognized pharmacophore present in numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The thioether linkage and the carboxylic acid group offer avenues for further chemical modification, making it a versatile building block for the synthesis of more complex derivatives.[1] This guide will delve into the essential physicochemical characteristics, a reliable synthesis protocol, and the spectroscopic signature of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. These parameters influence its solubility, stability, and pharmacokinetic profile. The key physicochemical data for (1,3-Benzoxazol-2-ylthio)acetic acid are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₇NO₃S | [3] |

| Molecular Weight | 209.22 g/mol | [1][3] |

| CAS Number | 58089-32-0 | [1][2] |

| Physical Form | Solid | |

| Boiling Point | 399.4°C at 760 mmHg | [3] |

| Density | 1.48 g/cm³ | [3] |

| Flash Point | 195.3°C | [3] |

| Refractive Index | 1.684 | [3] |

| XLogP3 | 2.00450 | [3] |

| PSA (Polar Surface Area) | 88.63 Ų | [3] |

| InChI Key | MZIJIHZQKNAQBF-UHFFFAOYSA-N | [1] |

Synthesis of (1,3-Benzoxazol-2-ylthio)acetic acid

A prominent and widely employed method for the synthesis of (1,3-Benzoxazol-2-ylthio)acetic acid is the S-alkylation of 2-benzoxazolethione (also known as benzo[d]oxazole-2(3H)-thione) with chloroacetic acid.[1] This reaction is a classic example of nucleophilic substitution, where the sulfur atom of the thione acts as a nucleophile, displacing the chloride from chloroacetic acid.[1]

Experimental Protocol

Materials:

-

2-Benzoxazolethione

-

Chloroacetic acid

-

Anhydrous potassium carbonate (or another suitable base)

-

Ethanol (or another suitable solvent)

-

Distilled water

-

Hydrochloric acid (for acidification)

Step-by-Step Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-benzoxazolethione in ethanol.

-

Addition of Base: Add anhydrous potassium carbonate to the solution. The base is crucial as it deprotonates the thiol group of 2-benzoxazolethione, forming a more potent thiolate nucleophile.

-

Addition of Alkylating Agent: Slowly add a solution of chloroacetic acid in ethanol to the reaction mixture. The reaction is typically stirred at room temperature or gently heated to facilitate the nucleophilic attack.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in water.

-

Acidification: The aqueous solution is acidified with dilute hydrochloric acid. This step protonates the carboxylate salt, leading to the precipitation of the desired (1,3-Benzoxazol-2-ylthio)acetic acid.

-

Isolation and Purification: The precipitate is collected by filtration, washed with cold water to remove any inorganic salts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Synthesis Workflow Diagram

Caption: Synthesis workflow for (1,3-Benzoxazol-2-ylthio)acetic acid.

Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoxazole ring, typically in the range of 7.0-8.0 ppm. A singlet corresponding to the methylene protons (-CH₂-) of the acetic acid moiety would likely appear around 4.0 ppm. The acidic proton of the carboxylic acid group (-COOH) would be a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display signals for all nine carbon atoms. The carbonyl carbon of the carboxylic acid would be observed at the downfield region, typically around 170-180 ppm. The aromatic carbons would resonate in the 110-150 ppm range, and the methylene carbon would appear further upfield.

IR (Infrared) Spectroscopy: The IR spectrum would provide evidence for the key functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching of the carboxylic acid. A sharp, strong peak around 1700 cm⁻¹ would correspond to the C=O stretching of the carbonyl group. Bands in the 1600-1450 cm⁻¹ region would be indicative of the C=C and C=N stretching of the benzoxazole ring.

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be expected at m/z 209, corresponding to the molecular weight of (1,3-Benzoxazol-2-ylthio)acetic acid.

Applications and Future Directions

While specific, in-depth pharmacological studies on (1,3-Benzoxazol-2-ylthio)acetic acid are not extensively published, the benzoxazole scaffold is a known pharmacophore.[1] Derivatives of benzoxazole have been investigated for a variety of therapeutic applications.[1] The presence of the carboxylic acid and thioether functionalities in the title compound makes it an attractive starting material for the synthesis of ester and amide derivatives, which could lead to compounds with enhanced biological activity and improved pharmacokinetic properties.[1] Future research could focus on the synthesis of a library of derivatives and their systematic evaluation for various biological activities.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties, a reliable synthesis method, and the expected spectroscopic characteristics of (1,3-Benzoxazol-2-ylthio)acetic acid. The information presented herein is intended to be a valuable resource for scientists engaged in chemical synthesis and drug discovery, facilitating further exploration of this promising molecule and its derivatives.

References

-

acetic acid, (2-benzoxazolylthio)-, 2-[(E)-1,3-benzodioxol-5-ylmethylidene]hydrazide - Optional[1H NMR] - Spectrum - SpectraBase. [Link]

-

2-(1,3-Benzoxazol-5-yl)acetic acid | C9H7NO3 | CID 1473107 - PubChem. [Link]

-

2-(1,2-Benzoxazol-3-yl)acetic acid | C9H7NO3 | CID 301729 - PubChem. [Link]

-

Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities - Chemical Methodologies. [Link]

-

Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor - PubMed. [Link]

-

A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - ResearchGate. [Link]

-

Benzoxazole and Benzothiazole Synthesis from Carboxylic Acid in Solution and on Resin by Ethyl 2-cyano-2-(2-nitro-benzenesulfonyloxyimino) acetate and para-Toluenesulfonic Acid - ResearchGate. [Link]

Sources

An In-Depth Technical Guide on the Core Mechanism of Action of (1,3-Benzoxazol-2-ylthio)acetic acid and its Derivatives

Authored by: A Senior Application Scientist

Abstract

The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities.[1][2][3] While dedicated pharmacological studies on (1,3-Benzoxazol-2-ylthio)acetic acid are not extensively documented, its structural features suggest a significant potential for biological activity. This technical guide synthesizes the known mechanisms of action of structurally related benzoxazole derivatives to propose and explore the probable molecular pathways modulated by (1,3-Benzoxazol-2-ylthio)acetic acid. We will delve into its potential as an anti-inflammatory, antimicrobial, and anticancer agent, providing detailed experimental protocols and conceptual frameworks for researchers and drug development professionals to investigate its therapeutic promise.

Introduction: The Therapeutic Potential of the Benzoxazole Core

Benzoxazoles are bicyclic heterocyclic compounds that are isosteres of naturally occurring nucleic bases, allowing for facile interaction with biological macromolecules.[4] This fundamental property has led to the development of numerous benzoxazole-containing compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer effects.[1][2][5] The title compound, (1,3-Benzoxazol-2-ylthio)acetic acid, combines the benzoxazole pharmacophore with a thioacetic acid moiety, a linker and functional group known to influence pharmacokinetic and pharmacodynamic properties. This guide will explore the mechanistic underpinnings of its potential therapeutic actions based on the established activities of its chemical relatives.

Potential Anti-inflammatory Mechanisms of Action

The anti-inflammatory potential of benzoxazole derivatives is a recurring theme in the scientific literature.[6][7] For (1,3-Benzoxazol-2-ylthio)acetic acid, two primary pathways warrant investigation: the inhibition of key inflammatory enzymes and the modulation of inflammatory signaling cascades.

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes

Derivatives of (1,3-Benzoxazol-2-ylthio)acetic acid have demonstrated inhibitory effects against cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX), crucial enzymes in the inflammatory cascade.[8] COX-2 is responsible for the synthesis of prostaglandins, key mediators of pain and inflammation, while 15-LOX contributes to the production of pro-inflammatory leukotrienes. Dual inhibition of these enzymes presents a promising strategy for comprehensive anti-inflammatory therapy.

Table 1: Potential Enzyme Targets for (1,3-Benzoxazol-2-ylthio)acetic Acid Derivatives in Inflammation

| Enzyme Target | Therapeutic Area | Reference |

| Cyclooxygenase-2 (COX-2) | Inflammation, Pain | [8] |

| 15-Lipoxygenase (15-LOX) | Inflammation | [8] |

Modulation of the TLR4/MD2 Signaling Pathway

Recent studies have identified benzoxazolone derivatives as inhibitors of Myeloid Differentiation Protein 2 (MD2), a key adaptor protein for Toll-like receptor 4 (TLR4).[9] The TLR4/MD2 complex is a critical sensor for lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, and its activation triggers a potent inflammatory response, including the release of pro-inflammatory cytokines like IL-6.[9] Inhibition of MD2 by (1,3-Benzoxazol-2-ylthio)acetic acid could therefore represent a powerful mechanism to attenuate inflammation in response to bacterial endotoxins.

Diagram 1: Proposed Anti-inflammatory Signaling Pathway

Caption: Inhibition of DNA gyrase as a potential antimicrobial mechanism.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the minimum concentration of (1,3-Benzoxazol-2-ylthio)acetic acid that inhibits the visible growth of a target microorganism.

Methodology:

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

-

Serial Dilution: Perform a two-fold serial dilution of (1,3-Benzoxazol-2-ylthio)acetic acid in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plate at 37°C for 24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Potential Anticancer Mechanisms of Action

Several benzoxazole derivatives have demonstrated promising anticancer activity, often through the inhibition of key signaling pathways involved in tumor growth and proliferation. [3][10]

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Some benzoxazole derivatives have been identified as potent inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. [10]Inhibition of VEGFR-2 can starve tumors of their blood supply, leading to a reduction in tumor growth.

Inhibition of Heparanase

Structurally related benzoxazol-5-yl acetic acid derivatives have been identified as heparanase inhibitors. [11]Heparanase is an endo-β-D-glucuronidase that cleaves heparan sulfate side chains of heparan sulfate proteoglycans, a key component of the extracellular matrix. Heparanase is overexpressed in many cancers and is involved in tumor invasion, metastasis, and angiogenesis.

Diagram 3: Experimental Workflow for Anticancer Activity Evaluation

Caption: Workflow for evaluating the anticancer potential of the compound.

Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity

Objective: To assess the cytotoxic effect of (1,3-Benzoxazol-2-ylthio)acetic acid on human cancer cell lines.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7) in a 96-well plate and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of (1,3-Benzoxazol-2-ylthio)acetic acid for 48-72 hours.

-

Cell Fixation: Fix the cells with trichloroacetic acid (TCA).

-

Staining: Stain the fixed cells with Sulforhodamine B (SRB) dye.

-

Measurement: Solubilize the bound dye and measure the absorbance at 510 nm.

-

Data Analysis: Determine the GI50 (concentration causing 50% growth inhibition).

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of (1,3-Benzoxazol-2-ylthio)acetic acid is currently limited, the extensive research on its structural analogs provides a strong foundation for targeted investigation. The potential for this compound to act as a multi-target agent, particularly in the realms of inflammation and cancer, is significant. Future research should focus on validating the proposed mechanisms through rigorous in vitro and in vivo studies. The experimental protocols outlined in this guide provide a clear roadmap for elucidating the therapeutic potential of this promising benzoxazole derivative.

References

- Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research.

- SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.

- Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). Chemistry Central Journal.

- Application Notes and Protocols: Benzoxazole Compounds as Antimicrobial Agents. (n.d.). Benchchem.

- Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (n.d.). PubMed Central.

- Synthesis, characterization and biological evaluation of benzoxazole derivatives. (2012). Journal of Chemical and Pharmaceutical Research.

- (1,3-Benzoxazol-2-ylthio)acetic acid. (n.d.). Benchchem.

- Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (n.d.).

- Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. (2022). Bentham Science Publishers.

-

Benzoxazole derivatives exhibiting antimicrobial and anticancer activity. (n.d.). ResearchGate. [Link]

- (PDF) Benzoxazoles as promising antimicrobial agents: A systematic review. (n.d.).

- Targeting disease with benzoxazoles: a comprehensive review of recent developments. (2024). Medicinal Chemistry Research.

-

Anti-nociceptive and anti-inflammatory activity of some (2-benzoxazolone-3-yl and 2-benzothiazolone-3-yl)acetic acid derivatives. (n.d.). PubMed. [Link]

- N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents that Suppress the Generation of Prostaglandin E2. (2022). eScholarship.

-

Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. (2023). PubMed. [Link]

-

Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. (n.d.). ResearchGate. [Link]

-

Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor. (n.d.). PubMed. [Link]

Sources

- 1. ijpbs.com [ijpbs.com]

- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jocpr.com [jocpr.com]

- 5. researchgate.net [researchgate.net]

- 6. Anti-nociceptive and anti-inflammatory activity of some (2-benzoxazolone-3-yl and 2-benzothiazolone-3-yl)acetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. escholarship.org [escholarship.org]

- 8. (1,3-Benzoxazol-2-ylthio)acetic acid | 58089-32-0 | Benchchem [benchchem.com]

- 9. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of (1,3-Benzoxazol-2-ylthio)acetic acid

This guide provides a comprehensive overview of the spectroscopic characterization of (1,3-Benzoxazol-2-ylthio)acetic acid, a molecule of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, the focus here extends beyond raw data to encompass the rationale behind experimental choices and the interpretation of spectral features, ensuring a robust and validated understanding of the molecule's structure and purity.

Introduction

(1,3-Benzoxazol-2-ylthio)acetic acid (CAS No: 58089-32-0) is a heterocyclic compound featuring a benzoxazole core linked to an acetic acid moiety via a thioether bridge.[1][2][3] This unique combination of functional groups imparts a range of interesting chemical and biological properties, making it a valuable scaffold in drug discovery and a precursor for novel materials.[1][4] Accurate and unambiguous structural confirmation is paramount for any research and development involving this compound. This guide will delve into the primary spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Synthesis and Structural Context

A common and efficient route for the synthesis of (1,3-Benzoxazol-2-ylthio)acetic acid involves the S-alkylation of 2-benzoxazolethione with chloroacetic acid.[1] This reaction, where the sulfur atom of the thione acts as a nucleophile to displace the chloride, is a foundational method for accessing this class of compounds.[1] Understanding the synthetic pathway is crucial as it provides insights into potential impurities and side products that may be observed during spectroscopic analysis.

Sources

- 1. (1,3-Benzoxazol-2-ylthio)acetic acid | 58089-32-0 | Benchchem [benchchem.com]

- 2. (1,3-BENZOXAZOL-2-YLTHIO)ACETIC ACID | 58089-32-0 [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Crystal Structure of (1,3-Benzoxazol-2-ylthio)acetic acid

This guide provides a comprehensive technical overview of (1,3-Benzoxazol-2-ylthio)acetic acid, a molecule of significant interest in medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document delves into the compound's synthesis, spectroscopic characterization, and a theoretical exploration of its three-dimensional structure. While an experimentally determined crystal structure is not publicly available at the time of this writing, this guide leverages established synthetic protocols, spectroscopic data, and computational modeling principles to provide a robust understanding of this important molecule.

Introduction: The Significance of the Benzoxazole Scaffold

The benzoxazole ring system, a fusion of a benzene and an oxazole ring, is a privileged scaffold in medicinal chemistry.[1] Derivatives of benzoxazole are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, antifungal, and anti-inflammatory properties.[1][2] The incorporation of a thioacetic acid moiety at the 2-position of the benzoxazole ring, as seen in (1,3-Benzoxazol-2-ylthio)acetic acid, introduces a flexible linker and a carboxylic acid group. This functional group can participate in hydrogen bonding and salt formation, significantly influencing the molecule's pharmacokinetic and pharmacodynamic properties. The thioether linkage also provides a potential site for metabolic oxidation, which is a crucial consideration in drug design.[3]

Synthesis and Spectroscopic Characterization

The synthesis of (1,3-Benzoxazol-2-ylthio)acetic acid is most commonly achieved through a straightforward and efficient S-alkylation reaction. This method involves the nucleophilic attack of the sulfur atom of 2-benzoxazolethione on chloroacetic acid.[3]

Synthetic Protocol

Reaction: 2-Benzoxazolethione + Chloroacetic Acid → (1,3-Benzoxazol-2-ylthio)acetic acid

A detailed, step-by-step methodology for this synthesis is as follows:

-

Preparation of the Nucleophile: 2-Benzoxazolethione (also known as benzo[d]oxazole-2(3H)-thione) is prepared by the condensation of 2-aminophenol with carbon disulfide in the presence of a base like potassium hydroxide.[4]

-

S-Alkylation Reaction:

-

In a round-bottom flask, dissolve 2-Benzoxazolethione in a suitable solvent, such as ethanol or dimethylformamide (DMF).

-

Add an equimolar amount of a base, typically sodium hydroxide or potassium carbonate, to deprotonate the thiol group, forming the more nucleophilic thiolate.

-

To this solution, add a solution of chloroacetic acid in the same solvent dropwise at room temperature.

-

The reaction mixture is then typically heated to reflux for several hours to ensure complete conversion. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).[1]

-

-

Work-up and Purification:

-

After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is then dissolved in water and acidified with a dilute mineral acid (e.g., HCl) to precipitate the crude product.

-

The solid is collected by filtration, washed with water to remove inorganic salts, and dried.

-

Purification is achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure (1,3-Benzoxazol-2-ylthio)acetic acid as a solid.[5]

-

Spectroscopic Data

The structural confirmation of the synthesized (1,3-Benzoxazol-2-ylthio)acetic acid is achieved through various spectroscopic techniques.

| Spectroscopic Data | |

| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzoxazole ring, a singlet for the methylene protons of the thioacetic acid moiety, and a broad singlet for the carboxylic acid proton. |

| ¹³C NMR | The carbon NMR spectrum would display signals corresponding to the carbons of the benzoxazole ring, the carbonyl carbon of the carboxylic acid, and the methylene carbon. |

| IR Spectroscopy | The infrared spectrum will exhibit characteristic absorption bands for the C=O stretching of the carboxylic acid, O-H stretching, C-S stretching, and the aromatic C=C and C-H stretching vibrations. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (C₉H₇NO₃S, MW: 209.22 g/mol ), confirming its elemental composition.[5][6][7][8][9] |

Molecular Structure: A Computational Perspective

In the absence of experimental single-crystal X-ray diffraction data, computational modeling provides a powerful tool to predict and analyze the three-dimensional structure of (1,3-Benzoxazol-2-ylthio)acetic acid. Density Functional Theory (DFT) calculations are a reliable method for optimizing the geometry and understanding the electronic properties of such molecules.

// Benzoxazole Ring N1 [label="N"]; O1 [label="O"]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"];

// Thioacetic Acid Moiety S1 [label="S"]; C8 [label="C"]; C9 [label="C"]; O2 [label="O"]; O3 [label="O"]; H1 [label="H"];

// Benzene part of Benzoxazole C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C2;

// Oxazole part of Benzoxazole C7 -- N1; N1 -- C1; C1 -- O1; O1 -- C2;

// Thioacetic Acid part C1 -- S1; S1 -- C8; C8 -- C9; C9 -- O2; C9 -- O3; O3 -- H1;

// Positioning for better visualization {rank=same; C2; C7;} {rank=same; C3; C6;} {rank=same; C4; C5;} {rank=same; O1; N1;} } केंद Caption: 2D representation of (1,3-Benzoxazol-2-ylthio)acetic acid.

Predicted Geometry and Conformation

DFT calculations would likely predict a largely planar benzoxazole ring system. The thioacetic acid side chain, however, introduces conformational flexibility. The key dihedral angles to consider are around the C-S and S-C bonds, which will determine the overall shape of the molecule. The orientation of the carboxylic acid group relative to the benzoxazole ring is of particular interest, as it can influence intermolecular interactions in the solid state and in biological systems.

Intermolecular Interactions

In a hypothetical crystal lattice, the carboxylic acid group is expected to be a primary driver of intermolecular interactions, forming strong hydrogen bonds. These could lead to the formation of dimeric structures, a common motif in the crystal packing of carboxylic acids. Additionally, π-π stacking interactions between the aromatic benzoxazole rings of adjacent molecules would likely contribute to the stability of the crystal structure.

Potential Applications in Drug Development

The structural features of (1,3-Benzoxazol-2-ylthio)acetic acid make it an attractive candidate for further investigation in drug discovery. The benzoxazole core is a known pharmacophore that interacts with various biological targets.[1] The thioacetic acid moiety can be further functionalized, for example, by forming amides or esters, to modulate the compound's physicochemical properties and biological activity.[3]

Derivatives of benzoxazole have shown promise as:

-

Anticancer agents: By targeting various kinases and other enzymes involved in cell proliferation.[1]

-

Antimicrobial agents: Exhibiting activity against a range of bacteria and fungi.[2]

-

Anti-inflammatory agents: Through the inhibition of enzymes like cyclooxygenases.

Molecular docking studies, a computational technique to predict the binding of a ligand to a receptor, could be employed to explore the potential biological targets of (1,3-Benzoxazol-2-ylthio)acetic acid.[4]

Conclusion

(1,3-Benzoxazol-2-ylthio)acetic acid is a synthetically accessible molecule with a chemical scaffold of proven importance in medicinal chemistry. This guide has provided a detailed overview of its synthesis, spectroscopic characterization, and a theoretical framework for understanding its molecular structure in the absence of experimental crystal data. The insights presented herein are intended to support further research and development efforts focused on this promising compound and its derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. (1,3-Benzoxazol-2-ylthio)acetic acid | 58089-32-0 | Benchchem [benchchem.com]

- 4. Computational Studies and Antimicrobial Activity of 1-(benzo[d]oxazol-2- yl)-3,5-diphenylformazan Derivatives - Almehmadi - Current Computer-Aided Drug Design [journals.eco-vector.com]

- 5. (1,3-BENZOXAZOL-2-YLTHIO)ACETIC ACID | 58089-32-0 [chemicalbook.com]

- 6. Quinoline-4-sulfonic Acid | C9H7NO3S | CID 4462285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - Quinoline-4-sulfonic acid (C9H7NO3S) [pubchemlite.lcsb.uni.lu]

- 8. PubChemLite - 8-quinolinesulfonic acid (C9H7NO3S) [pubchemlite.lcsb.uni.lu]

- 9. 8-Quinolinesulfonic acid | C9H7NO3S | CID 66561 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of (1,3-Benzoxazol-2-ylthio)acetic Acid in DMSO and Other Solvents

This guide provides a comprehensive technical overview of the solubility of (1,3-Benzoxazol-2-ylthio)acetic acid, a molecule of interest in contemporary drug discovery and development. Recognizing the critical role of solubility in a compound's journey from the laboratory to clinical application, this document delves into both the theoretical underpinnings and practical methodologies for assessing its solubility profile. The primary focus is on Dimethyl Sulfoxide (DMSO), a ubiquitous solvent in pharmacological screening, with extended analysis to other common organic solvents. This resource is intended for researchers, medicinal chemists, and formulation scientists engaged in the multifaceted process of drug development.

Introduction: The Criticality of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a paramount physicochemical property that dictates its bioavailability and, consequently, its therapeutic efficacy. A compound's ability to dissolve in a solvent system governs its absorption, distribution, metabolism, and excretion (ADME) profile. (1,3-Benzoxazol-2-ylthio)acetic acid, a heterocyclic compound featuring a benzoxazole core, a thioether linkage, and a carboxylic acid moiety, presents a unique solubility challenge due to its combination of aromatic, polar, and ionizable groups.[1] Understanding its solubility is not merely an academic exercise but a foundational step in its development as a potential therapeutic agent.

This guide will navigate the complexities of solubility through a multi-pronged approach:

-

Theoretical Frameworks for Solubility Prediction: An exploration of established models, including the General Solubility Equation (GSE) and Hansen Solubility Parameters (HSP), to estimate the solubility of (1,3-Benzoxazol-2-ylthio)acetic acid.

-

Methodologies for Experimental Solubility Determination: Detailed protocols for both kinetic and thermodynamic solubility assessment using High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectroscopy.

-

A Focus on DMSO: A dedicated examination of the solubility of (1,3-Benzoxazol-2-ylthio)acetic acid in DMSO, a solvent of choice for compound storage and high-throughput screening.

-

Broader Solvent Landscape: A predictive analysis of the compound's solubility in a range of common organic solvents, crucial for formulation and process chemistry.

Physicochemical Properties of (1,3-Benzoxazol-2-ylthio)acetic Acid

A thorough understanding of a compound's intrinsic properties is a prerequisite for any meaningful solubility analysis. The key physicochemical parameters for (1,3-Benzoxazol-2-ylthio)acetic acid are summarized below.

| Property | Value | Source/Method |

| Molecular Formula | C₉H₇NO₃S | [2] |

| Molecular Weight | 209.22 g/mol | [2] |

| XLogP3 | 2.00450 | Predicted[2] |

| Melting Point | ~159 °C (estimated) | Approximation based on the structurally similar (Benzothiazol-2-ylthio)acetic acid[3] |

| pKa | Not experimentally determined. Expected to be acidic due to the carboxylic acid group. |

Theoretical Frameworks for Solubility Prediction

In the absence of extensive experimental data, predictive models offer valuable insights into a compound's likely solubility behavior.

The General Solubility Equation (GSE)

The General Solubility Equation (GSE) provides a straightforward method for estimating the aqueous solubility of a compound based on its melting point and octanol-water partition coefficient (logP). The equation is as follows:

LogS = 0.5 - 0.01 * (Melting Point - 25) - LogP

Where:

-

LogS is the logarithm of the molar solubility in water.

-

Melting Point is in degrees Celsius.

-

LogP is the octanol-water partition coefficient.

Applying the GSE to (1,3-Benzoxazol-2-ylthio)acetic Acid:

Using the predicted XLogP3 of 2.00450 and the estimated melting point of 159 °C:

LogS = 0.5 - 0.01 * (159 - 25) - 2.00450 LogS = 0.5 - 0.01 * (134) - 2.00450 LogS = 0.5 - 1.34 - 2.00450 LogS = -2.8445

S = 10⁻².⁸⁴⁴⁵ M ≈ 1.43 x 10⁻³ M

This calculation predicts a relatively low aqueous solubility for (1,3-Benzoxazol-2-ylthio)acetic acid. Generally, compounds with lower aqueous solubility tend to be more soluble in organic solvents.

Hansen Solubility Parameters (HSP)

The Hansen Solubility Parameter (HSP) approach is a powerful tool for predicting the miscibility of a solute in a solvent. It is based on the principle that "like dissolves like" and quantifies this by assigning three parameters to both the solute and the solvent:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The "distance" (Ra) between the HSP of a solute and a solvent in this three-dimensional space can be calculated using the following equation:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

A smaller Ra value indicates a higher likelihood of solubility.

Estimating the HSP of (1,3-Benzoxazol-2-ylthio)acetic Acid:

The HSP of a molecule can be estimated using group contribution methods, where the contributions of its individual functional groups are summed.[4][5] Based on the structure of (1,3-Benzoxazol-2-ylthio)acetic acid, the following groups can be identified: a benzoxazole ring system, a thioether linkage, and a carboxylic acid group.

While a detailed group contribution calculation is beyond the scope of this guide, a qualitative assessment suggests that the molecule will possess significant contributions from all three parameters due to its aromatic system (δD), polar heterocyclic ring and thioether (δP), and the hydrogen-bonding capable carboxylic acid (δH).

Predicted Solubility in Various Solvents based on HSP:

The table below presents the HSP for DMSO and other common organic solvents.[6][7] By comparing these values to the expected profile of our target compound, we can predict its relative solubility.

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Predicted Solubility of (1,3-Benzoxazol-2-ylthio)acetic Acid |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | High |

| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | High |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | Moderate to High |

| Acetone | 15.5 | 10.4 | 7.0 | Moderate |

| Ethanol | 15.8 | 8.8 | 19.4 | Moderate (due to H-bonding) |

| Methanol | 15.1 | 12.3 | 22.3 | Moderate (due to H-bonding) |

| Acetonitrile | 15.3 | 18.0 | 6.1 | Moderate to Low |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | Moderate to Low |

| Dichloromethane (DCM) | 17.0 | 7.3 | 7.1 | Low |

| Toluene | 18.0 | 1.4 | 2.0 | Very Low |

| Hexane | 14.9 | 0.0 | 0.0 | Insoluble |

| Water | 15.5 | 16.0 | 42.3 | Very Low (as predicted by GSE) |

Based on this analysis, DMSO and DMF are predicted to be excellent solvents for (1,3-Benzoxazol-2-ylthio)acetic acid due to their well-balanced HSP profiles that can accommodate the various intermolecular forces of the solute.

Methodologies for Experimental Solubility Determination

While predictive models are invaluable, experimental determination remains the gold standard for accurate solubility assessment. The choice between kinetic and thermodynamic solubility measurements depends on the stage of drug development.

Kinetic vs. Thermodynamic Solubility

-

Kinetic Solubility: This is a high-throughput method typically used in early-stage drug discovery. It measures the concentration at which a compound, dissolved in a stock solution (usually DMSO), precipitates when added to an aqueous buffer. The results can be influenced by the rate of addition and the final concentration of the co-solvent.

-

Thermodynamic Solubility: This is an equilibrium-based measurement that determines the true saturation concentration of a compound in a given solvent after a prolonged incubation period. It is a more time-consuming but also a more accurate representation of a compound's intrinsic solubility.

The workflow for determining both types of solubility is depicted below:

Caption: Workflow for kinetic and thermodynamic solubility determination.

Experimental Protocol: Thermodynamic Solubility via HPLC

This protocol outlines the shake-flask method for determining the thermodynamic solubility of (1,3-Benzoxazol-2-ylthio)acetic acid.

Materials:

-

(1,3-Benzoxazol-2-ylthio)acetic acid (solid)

-

Selected solvents (e.g., DMSO, ethanol, acetonitrile)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge or syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid (1,3-Benzoxazol-2-ylthio)acetic acid to a vial.

-

Add a known volume of the desired solvent.

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

After incubation, visually confirm the presence of undissolved solid.

-

Carefully remove the vials from the shaker and let them stand to allow the solid to settle.

-

Filter the supernatant through a 0.22 µm syringe filter or centrifuge the solution to pellet the excess solid.

-

-

HPLC Analysis:

-

Prepare a calibration curve using standard solutions of (1,3-Benzoxazol-2-ylthio)acetic acid of known concentrations.

-

Inject the filtered supernatant from the saturated solution into the HPLC system.

-

Determine the concentration of the compound in the sample by comparing its peak area to the calibration curve.

-

HPLC Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a wavelength determined by the UV-Vis spectrum of the compound.

-

Injection Volume: 10 µL

The experimental workflow is visualized below:

Caption: Step-by-step protocol for thermodynamic solubility determination.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and determining the solubility of (1,3-Benzoxazol-2-ylthio)acetic acid. While experimental data for this specific compound remains to be published, the theoretical predictions and detailed methodologies presented herein offer a robust starting point for any research program.

Key Takeaways:

-

(1,3-Benzoxazol-2-ylthio)acetic acid is predicted to have low aqueous solubility but high solubility in polar aprotic solvents like DMSO and DMF.

-

The General Solubility Equation and Hansen Solubility Parameters are valuable tools for estimating solubility in the absence of experimental data.

-

A well-defined experimental protocol, such as the shake-flask method coupled with HPLC analysis, is essential for obtaining accurate thermodynamic solubility data.

Future work should focus on the experimental determination of the key physicochemical properties of (1,3-Benzoxazol-2-ylthio)acetic acid, including its melting point, pKa, and solubility in a wide range of pharmaceutically relevant solvents. This empirical data will be invaluable for the continued development of this promising compound.

References

- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568-585.

-

Abbott, S. (n.d.). HSP Basics. Practical Solubility Science. Retrieved from [Link]

- Just, S., Sievert, A., & Thommes, M. (2013). Improved group contribution parameter set for the application of solubility parameters to melt extrusion. European Journal of Pharmaceutics and Biopharmaceutics, 85(3 Pt B), 1191-1199.

-

gChem Global. DMSO Physical Properties. Retrieved from [Link]

Sources

- 1. (1,3-Benzoxazol-2-ylthio)acetic acid | 58089-32-0 | Benchchem [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. CAS 6295-57-4 | 8H66-1-3P | MDL MFCD00227391 | (Benzothiazol-2-ylthio)acetic acid | SynQuest Laboratories [synquestlabs.com]

- 4. kinampark.com [kinampark.com]

- 5. Improved group contribution parameter set for the application of solubility parameters to melt extrusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 7. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

Unlocking the Therapeutic Potential of (1,3-Benzoxazol-2-ylthio)acetic acid: A Technical Guide to Target Identification and Validation

Abstract

The benzoxazole scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities.[1][2][3][4] This in-depth technical guide focuses on (1,3-Benzoxazol-2-ylthio)acetic acid, a member of this versatile class of compounds, and explores its potential therapeutic targets. Drawing upon the established biological activities of structurally related benzoxazole derivatives, this document provides a scientific rationale for investigating key molecular targets in oncology, inflammation, and infectious diseases. We present detailed experimental workflows, from initial screening to mechanistic validation, to guide researchers in elucidating the therapeutic promise of this compound. This guide is intended for researchers, scientists, and drug development professionals dedicated to the discovery of novel therapeutic agents.

Introduction: The Benzoxazole Core as a Foundation for Drug Discovery

The benzoxazole moiety, a bicyclic heterocyclic system, is a recurring motif in numerous biologically active compounds.[3] Its planar structure and capacity for diverse chemical modifications have made it a focal point for the synthesis of novel therapeutic agents with activities spanning anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4][5][6] The compound of interest, (1,3-Benzoxazol-2-ylthio)acetic acid, combines the benzoxazole core with a thioacetic acid side chain, a feature that can influence its pharmacokinetic properties and target interactions.[7] While direct studies on this specific molecule are limited, the extensive research on its parent scaffold, 2-mercaptobenzoxazole, and its derivatives provides a robust framework for predicting and validating its therapeutic targets.[8][9][10][11][12]

This guide will systematically explore the most promising therapeutic avenues for (1,3-Benzoxazol-2-ylthio)acetic acid, with a primary focus on:

-

Oncology: Targeting key kinases and enzymes involved in cancer cell proliferation, survival, and angiogenesis.

-

Inflammation: Investigating the modulation of enzymatic pathways central to the inflammatory response.

-

Infectious Diseases: Exploring the potential for antimicrobial activity through novel mechanisms such as quorum sensing inhibition.

Potential Therapeutic Targets in Oncology

The anticancer activity of benzoxazole derivatives is a well-documented and promising area of investigation.[13] Several studies have identified specific molecular targets that are critical for tumor growth and progression.

Multi-Kinase Inhibition: A Strategy for Combating Cancer Complexity

Recent research has highlighted the potential of 2-mercaptobenzoxazole derivatives as multi-kinase inhibitors.[8] This is a particularly attractive strategy in oncology, as targeting multiple signaling pathways can overcome resistance mechanisms and improve therapeutic efficacy.

Key Putative Kinase Targets:

-

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Its overexpression is common in various cancers.

-

Human Epidermal Growth Factor Receptor 2 (HER2): Another member of the EGFR family, HER2 amplification is a key driver in a subset of breast and gastric cancers.

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A primary mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[14]

-

Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, its inhibition can lead to cell cycle arrest and apoptosis.

Experimental Workflow for Kinase Inhibition Profiling:

The following workflow outlines a systematic approach to assess the inhibitory activity of (1,3-Benzoxazol-2-ylthio)acetic acid against the putative kinase targets.

Caption: Workflow for kinase inhibitor profiling of (1,3-Benzoxazol-2-ylthio)acetic acid.

Detailed Protocol: In Vitro Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of (1,3-Benzoxazol-2-ylthio)acetic acid against EGFR, HER2, VEGFR2, and CDK2.

-

Materials: Recombinant human kinases, appropriate substrates (e.g., poly(Glu, Tyr) for tyrosine kinases), ATP, (1,3-Benzoxazol-2-ylthio)acetic acid stock solution, assay buffer, kinase-glo luminescent assay kit.

-

Procedure:

-

Prepare a serial dilution of (1,3-Benzoxazol-2-ylthio)acetic acid.

-

In a 96-well plate, add the kinase, substrate, and diluted compound.

-

Initiate the reaction by adding ATP.

-

Incubate at 30°C for the recommended time.

-

Stop the reaction and measure the remaining ATP using the kinase-glo reagent according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percentage of kinase activity relative to a vehicle control.

-

Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression.

-

Heparanase Inhibition: Targeting the Tumor Microenvironment

Heparanase is an endo-β-D-glucuronidase that cleaves heparan sulfate side chains of heparan sulfate proteoglycans, major components of the extracellular matrix. Its activity is implicated in tumor invasion, metastasis, and angiogenesis. A novel series of benzoxazol-5-yl acetic acid derivatives have been identified as heparanase inhibitors, suggesting that (1,3-Benzoxazol-2-ylthio)acetic acid may also possess this activity.[15]

Signaling Pathway Implication:

Caption: Role of heparanase in tumor progression.

Potential Therapeutic Targets in Inflammation

Benzoxazole derivatives have long been recognized for their anti-inflammatory properties.[2][4][5][6][10][16] The structural similarity to known anti-inflammatory drugs like benoxaprofen suggests that (1,3-Benzoxazol-2-ylthio)acetic acid could modulate key enzymes in inflammatory pathways.

Inhibition of 5-Lipoxygenase (5-LOX)

The anti-psoriatic effects of the benzoxazole derivative benoxaprofen have been partially attributed to its ability to inhibit epidermal 5-lipoxygenase (5-LOX).[5] 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators.

Experimental Protocol: 5-LOX Inhibition Assay

-

Objective: To evaluate the inhibitory effect of (1,3-Benzoxazol-2-ylthio)acetic acid on 5-LOX activity.

-

Materials: Purified 5-LOX, arachidonic acid, (1,3-Benzoxazol-2-ylthio)acetic acid, assay buffer, spectrophotometer.

-

Procedure:

-

Pre-incubate the 5-LOX enzyme with various concentrations of (1,3-Benzoxazol-2-ylthio)acetic acid.

-

Initiate the reaction by adding arachidonic acid.

-

Monitor the formation of leukotrienes by measuring the increase in absorbance at 234 nm.

-

Calculate the rate of reaction and determine the percentage of inhibition for each compound concentration.

-

Calculate the IC50 value.

-

Potential Therapeutic Targets in Infectious Diseases

The emergence of antibiotic resistance necessitates the discovery of novel antimicrobial agents with new mechanisms of action. Benzoxazole derivatives have demonstrated significant antibacterial and antifungal activities.[9][11][17][18]

Quorum Sensing Inhibition in Pseudomonas aeruginosa

Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density. In pathogens like Pseudomonas aeruginosa, QS controls the expression of virulence factors. A study has identified 1,3-benzoxazol-2(3H)-one derivatives as inhibitors of the QS system.[19] This suggests that (1,3-Benzoxazol-2-ylthio)acetic acid could act as a quorum sensing inhibitor (QSI).

Experimental Workflow for Quorum Sensing Inhibition:

Caption: Workflow for evaluating quorum sensing inhibition.

Summary of Potential Therapeutic Targets and IC50 Values of Related Compounds

| Therapeutic Area | Potential Target | Related Compound Class | Reported IC50 Values (µM) | Reference |

| Oncology | EGFR | 2-Mercaptobenzoxazole derivative | 0.279 | [8] |

| HER2 | 2-Mercaptobenzoxazole derivative | 0.224 | [8] | |

| VEGFR2 | 2-Mercaptobenzoxazole derivative | 0.565 | [8] | |

| CDK2 | 2-Mercaptobenzoxazole derivative | 0.886 | [8] | |

| Heparanase | Benzoxazol-5-yl acetic acid derivative | ~0.2 | [15] | |

| Inflammation | 5-Lipoxygenase | Benoxaprofen (a benzoxazole derivative) | - | [5] |

| Infectious Diseases | Quorum Sensing | 1,3-Benzoxazol-2(3H)-one derivatives | - | [19] |

Conclusion and Future Directions

(1,3-Benzoxazol-2-ylthio)acetic acid emerges from a rich chemical lineage of benzoxazole derivatives with a compelling and diverse range of biological activities. The evidence strongly suggests that its therapeutic potential warrants a thorough investigation into its effects on key molecular targets in oncology, inflammation, and infectious diseases. The experimental workflows and protocols outlined in this guide provide a clear and scientifically rigorous path for elucidating the mechanism of action of this promising compound. Future research should focus on a systematic evaluation of these targets, followed by lead optimization to enhance potency and selectivity, ultimately paving the way for preclinical and clinical development.

References

-

Al-Suwaidan, I. A., et al. (2021). Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors. Molecules, 26(15), 4630. [Link]

-

Al-Wajih, M., et al. (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Pharmaceuticals, 15(5), 589. [Link]

-

IJPPR. (2025). Synthesis, Characterization and Biological Activities of 2-Mercaptobenzoxazole Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

-

World Journal of Pharmaceutical Research. (2024). Benzoxazole derivatives: Significance and symbolism. [Link]

-

Zenodo. (2003). Synthesis and biological significance of 2-mercaptobenzoxazole derivatives. [Link]

-

Narasimha, G., et al. (2014). Synthesis, characterization and biological activities of novel 2-mercaptobenzoxazole derivatives. International Journal of Pharmacy and Engineering Research, 1(1), 36-41. [Link]

-

ResearchGate. Synthesis and Biological Significance of 2-Mercaptobenzoxazole Derivatives. [Link]

-

International Journal of Research and Review. (2023). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. [Link]

-

Asian Journal of Pharmaceutical and Health Sciences. (2023). Exploring the Potential of Benzoxazole Derivatives as Anti-cancer Agents: A Comprehensive Review. [Link]

-

ResearchGate. Biological activities of benzoxazole and its derivatives. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. [Link]

-

ResearchGate. (2015). Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. [Link]

-

ResearchGate. (2023). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. [Link]

-

ResearchGate. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. [Link]

-

Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 87. [Link]

-

Sun, D., et al. (2014). Synthesis and biological activities of some 1,3-benzoxazol-2(3H)-one derivatives as anti-quorum sensing agents. Planta Medica, 80(1), 63-68. [Link]

-

Abdullahi, A., & Yeong, K. Y. (2024). Targeting disease with benzoxazoles: a comprehensive review of recent developments. Medicinal Chemistry Research, 33(3), 406-438. [Link]

-

Pavan, M., et al. (2005). Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor. Bioorganic & Medicinal Chemistry Letters, 15(9), 2295-2299. [Link]

Sources

- 1. Benzoxazole derivatives: Significance and symbolism [wisdomlib.org]

- 2. ijrrjournal.com [ijrrjournal.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. (1,3-Benzoxazol-2-ylthio)acetic acid | 58089-32-0 | Benchchem [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 10. zenodo.org [zenodo.org]

- 11. Synthesis, characterization and biological activities of novel 2-mercaptobenzoxazole derivatives | PDF [slideshare.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. jocpr.com [jocpr.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis and biological activities of some 1,3-benzoxazol-2(3H)-one derivatives as anti-quorum sensing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Review of (1,3-Benzoxazol-2-ylthio)acetic acid and its analogs

An In-Depth Technical Guide to (1,3-Benzoxazol-2-ylthio)acetic Acid and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Introduction: The Benzoxazole Scaffold in Medicinal Chemistry

The benzoxazole nucleus, an aromatic bicyclic system formed by the fusion of a benzene and an oxazole ring, represents a cornerstone pharmacophore in modern drug discovery.[1][2] Its unique structural and electronic properties allow for versatile interactions with a multitude of biological targets, making it a privileged scaffold in the development of novel therapeutic agents.[3] Benzoxazole derivatives are known to exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][4]

This guide focuses on a specific, highly versatile class of these compounds: (1,3-Benzoxazol-2-ylthio)acetic acid and its analogs. The core structure features the benzoxazole ring system linked at the 2-position to an acetic acid moiety via a flexible thioether bridge. This arrangement provides an excellent platform for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic profiles. We will delve into the synthetic strategies for accessing this core and its derivatives, explore their diverse biological activities, and elucidate the underlying mechanisms of action that confer their therapeutic potential.

Core Synthesis and Chemical Derivatization

The synthesis of (1,3-Benzoxazol-2-ylthio)acetic acid is both efficient and robust, primarily relying on the nucleophilic character of the sulfur atom in the precursor, 2-mercaptobenzoxazole (also known as benzo[d]oxazole-2-thiol).[5][6]

Primary Synthetic Pathway: S-Alkylation

The most common and straightforward method for synthesizing the title compound is the S-alkylation of 2-mercaptobenzoxazole with a haloacetic acid, typically chloroacetic acid.[6]

Step 1: Formation of 2-Mercaptobenzoxazole: The precursor is synthesized by reacting 2-aminophenol with carbon disulfide in the presence of a base like potassium hydroxide.[5]

Step 2: S-Alkylation: The sulfur atom of 2-mercaptobenzoxazole acts as a potent nucleophile, attacking the electrophilic carbon of chloroacetic acid and displacing the chloride ion. This reaction is typically carried out in a polar solvent with a base to deprotonate the thiol, enhancing its nucleophilicity.

Caption: General workflow for the synthesis of (1,3-Benzoxazol-2-ylthio)acetic acid.

Protocol 1: Synthesis of (1,3-Benzoxazol-2-ylthio)acetic acid

-

Dissolution: Dissolve 2-mercaptobenzoxazole (1 equivalent) in a suitable polar aprotic solvent (e.g., acetone, DMF).

-

Base Addition: Add a mild base, such as anhydrous potassium carbonate (1.5 equivalents), to the solution and stir for 30 minutes at room temperature to facilitate the formation of the thiolate anion.

-

Alkylation: Add chloroacetic acid (1.1 equivalents) portion-wise to the reaction mixture.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up: After cooling, pour the reaction mixture into ice-cold water.

-

Acidification: Acidify the aqueous solution with a dilute mineral acid (e.g., HCl) to a pH of ~2-3. The product will precipitate out of the solution.

-

Isolation and Purification: Filter the resulting solid precipitate, wash thoroughly with water to remove inorganic salts, and dry under vacuum. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

Chemical Derivatization

The carboxylic acid moiety of the parent compound is a key handle for further chemical modification, allowing for the synthesis of a wide array of analogs with modulated physicochemical properties.

-

Esterification: The conversion of the carboxylic acid to an ester can increase lipophilicity, potentially enhancing cell membrane permeability. This is achieved through standard methods, such as Fischer esterification (reacting with an alcohol under acidic catalysis).[6]

-

Amidation: Forming an amide bond by reacting the carboxylic acid with a primary or secondary amine is a pivotal strategy in medicinal chemistry to introduce new points of interaction with biological targets.[6]

Biological Activities and Therapeutic Potential

Analogs of (1,3-Benzoxazol-2-ylthio)acetic acid have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for drug development in several therapeutic areas.

Anticancer Activity

Numerous studies have highlighted the potent anticancer properties of benzoxazole derivatives.[3][5] A key mechanism underlying this activity is the inhibition of critical signaling pathways involved in tumor growth and proliferation.

Mechanism of Action: VEGFR-2 Inhibition A significant target for many benzoxazole-based anticancer agents is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3] VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis—the formation of new blood vessels that are essential for supplying nutrients to growing tumors. By inhibiting VEGFR-2, these compounds can effectively cut off the tumor's blood supply, leading to suppressed growth and metastasis.[3]

Caption: Inhibition of the VEGFR-2 signaling cascade by benzoxazole analogs.

Antimicrobial and Anti-Quorum Sensing Activity

Benzoxazole derivatives have consistently shown potent activity against a wide range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[4][5]

A particularly innovative approach involves targeting bacterial communication systems known as Quorum Sensing (QS) . QS allows bacteria to coordinate gene expression and regulate virulence factors, biofilm formation, and antibiotic resistance.[7] Certain 1,3-benzoxazol-2(3H)-one derivatives, which are structurally related to the core topic, have been identified as potent QS inhibitors. These compounds were shown to significantly reduce the production of virulence factors like elastase and inhibit biofilm formation in the opportunistic pathogen Pseudomonas aeruginosa.[7] This anti-virulence strategy offers a promising alternative to traditional antibiotics, as it is less likely to induce resistance.

Other Notable Activities

The therapeutic potential of this chemical class extends beyond cancer and infectious diseases:

-

Heparanase Inhibition: Benzoxazol-5-yl acetic acid derivatives have been identified as novel inhibitors of heparanase, an enzyme implicated in cancer metastasis and inflammation.[8]

-